Ethenamine, N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-, (1E)-
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Overview
Description
Ethenamine, N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-, (1E)- is a chemical compound with the molecular formula C11H11F3N2O2 It is known for its unique structural properties, which include a nitro group and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethenamine, N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-, (1E)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N,N-dimethylethanamine with 2-nitro-6-(trifluoromethyl)benzaldehyde in the presence of a base to form the desired product. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
Ethenamine, N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-, (1E)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethenamine, N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-, (1E)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethenamine, N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-, (1E)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethenamine, N,N-dimethyl-2-[2-nitro-4,5-bis(phenylmethoxy)phenyl]-, (E)-
- (E)-N,N-dimethylamino-2-nitroethene-1-amine
Uniqueness
Ethenamine, N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-, (1E)- is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Biological Activity
Ethenamine, N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-, (1E)- is a chemical compound with significant biological activity. This article explores its synthesis, biological mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H11F3N2O2
- Molecular Weight : 260.21 g/mol
- CAS Number : 905274-06-8
The compound features a nitro group and a trifluoromethyl group attached to a phenyl ring, which contribute to its unique reactivity and biological properties. The presence of these functional groups enhances lipophilicity and membrane permeability, making it a valuable candidate in medicinal chemistry.
Synthesis
The synthesis of (E)-N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]ethenamine typically involves several steps:
- Nitration : 2-(Trifluoromethyl)aniline undergoes nitration to introduce the nitro group.
- Dimethylation : The nitro-substituted aniline is dimethylated using reagents like dimethyl sulfate or methyl iodide.
- Ethenamine Formation : The final step involves a condensation reaction with an aldehyde or ketone under basic conditions.
The biological activity of Ethenamine can be attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects against neurological disorders and other diseases .
Medicinal Chemistry
Ethenamine has shown promise as a precursor for synthesizing pharmaceutical agents targeting neurological disorders. Its unique electronic properties make it suitable for developing compounds with enhanced biological activity.
Chemical Biology
The compound is used in studying enzyme mechanisms and probing biological pathways involving nitro and trifluoromethyl groups. Its ability to form reactive intermediates allows researchers to investigate various biochemical interactions .
Material Science
Due to its electronic properties, Ethenamine is also explored for applications in organic electronics and advanced materials development.
Neuroprotective Effects
A study investigated the neuroprotective effects of Ethenamine derivatives in models of neurodegeneration. Results indicated that certain derivatives exhibited significant protective effects against oxidative stress-induced neuronal damage, suggesting potential therapeutic applications in neurodegenerative diseases.
Comparative Analysis
Compound Name | Functional Groups | Biological Activity | Unique Features |
---|---|---|---|
Ethenamine | Nitro, Trifluoromethyl | Neuroprotective, Antiviral | Ethenamine moiety enhances reactivity |
N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]ethanamine | Nitro | Limited activity | Lacks ethenamine moiety |
N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]ethanamide | Nitro, Amide | Moderate activity | Contains an amide instead of ethenamine |
Properties
Molecular Formula |
C11H11F3N2O2 |
---|---|
Molecular Weight |
260.21 g/mol |
IUPAC Name |
(E)-N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]ethenamine |
InChI |
InChI=1S/C11H11F3N2O2/c1-15(2)7-6-8-9(11(12,13)14)4-3-5-10(8)16(17)18/h3-7H,1-2H3/b7-6+ |
InChI Key |
IQHSPUXGMVBVLB-VOTSOKGWSA-N |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F |
Canonical SMILES |
CN(C)C=CC1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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